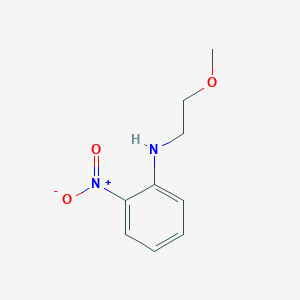

N-(2-Methoxyethyl)-2-nitroaniline

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-14-7-6-10-8-4-2-3-5-9(8)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNWVPIMZLTPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methoxyethyl)-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-methoxyaniline (o-anisidine) followed by the introduction of the 2-methoxyethyl group. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the amino group. The subsequent alkylation step involves reacting the nitrated product with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or potassium carbonate as bases, various alkyl halides for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Amino-N-(2-methoxyethyl)aniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

N-(2-Methoxyethyl)-2-nitroaniline has the following chemical properties:

- Molecular Formula : C10H12N2O3

- Molecular Weight : 220.22 g/mol

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a nitro group and an aniline structure, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate in drug development. Its structure allows for modifications that can enhance therapeutic efficacy against various diseases, particularly cancer and bacterial infections.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated derivatives of nitroanilines, revealing significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction.

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria.

- Case Study : An investigation into the antibacterial efficacy of nitroaniline derivatives showed that compounds with electron-withdrawing groups, such as nitro groups, displayed enhanced activity against resistant bacterial strains.

Organic Synthesis

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in nucleophilic substitution reactions, making it valuable in the synthesis of specialty chemicals.

- Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic Substitution | N-(2-methoxyethyl)-3-aminoaniline | Base-catalyzed reaction |

| Reduction | N-(2-methoxyethyl)-2-aminoaniline | Catalytic hydrogenation |

| Acylation | N-(2-methoxyethyl)-2-nitroanilide | Reaction with acyl chlorides |

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, dyes, and polymers.

Polymer Science

The compound can be used to synthesize polymers with specific properties, enhancing their functionality for various applications.

- Case Study : Research on poly(N,N-bis(2-methoxyethyl)acrylamide) demonstrated that incorporating this compound improved the thermoresponsive properties of the resulting copolymers.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The methoxyethyl group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares N-(2-Methoxyethyl)-2-nitroaniline with key analogs, emphasizing substituent effects on properties and applications:

Key Findings from Analog Studies

Electronic and Spectroscopic Properties

- 4-Methoxy-2-nitroaniline (para-substituted) exhibits significant nonlinear optical (NLO) activity due to charge transfer interactions between the electron-donating methoxy group and electron-withdrawing nitro group.

- In contrast, This compound (ortho-substituted) may exhibit altered electronic properties due to steric hindrance and reduced conjugation efficiency.

Solubility and Reactivity

- N-(2-Hydroxyethyl)-2-nitroaniline (hydrophilic hydroxyethyl group) demonstrates higher water solubility compared to methoxyethyl or ethoxyethyl analogs, making it suitable for dye applications .

- N-(2-Ethoxyethyl)-2-nitroaniline (longer alkoxy chain) likely has increased lipophilicity, which could enhance membrane permeability in pharmaceutical contexts .

Biological Activity

N-(2-Methoxyethyl)-2-nitroaniline is an organic compound that has garnered attention in medicinal chemistry and chemical biology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a nitro group and a methoxyethyl substituent attached to an aniline structure. Its molecular formula is CHNO. The synthesis typically involves the nitration of methoxyethyl-substituted anilines, allowing for various derivatives to be created, which can exhibit differing biological properties.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The methoxyethyl group enhances solubility and may influence the compound’s binding affinity to biological targets, such as enzymes or receptors.

Biological Activity

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Antitumor Activity : Some derivatives have shown promise in inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. For instance, compounds structurally similar to this compound demonstrated IC values in the low micromolar range, indicating significant potency against cancer cell lines .

- Antimicrobial Properties : Studies have suggested that nitroanilines can possess antimicrobial activity, potentially making them candidates for developing new antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Toxicological Considerations : While exploring its biological activity, it is essential to consider the toxicological profile. NIOSH guidelines categorize compounds like this compound based on their potential health effects, emphasizing the need for careful handling due to possible skin irritation or respiratory sensitization .

Data Table: Biological Activity Overview

| Activity Type | Description | IC Values |

|---|---|---|

| Antitumor (Topo II Inhibition) | Inhibits topoisomerase II in cancer cells | 30 ± 6 μM (similar compounds) |

| Antimicrobial | Potential activity against various bacterial strains | Not specified |

| Toxicity | Skin irritation, respiratory sensitization | Varies by exposure level |

Case Studies

- Topoisomerase Inhibition : A study highlighted the development of hybrid compounds based on the structure of this compound that showed enhanced inhibition of topoisomerase II compared to standard treatments like etoposide. The modifications included varying substituents on the aniline structure, leading to improved potency and selectivity .

- Antimicrobial Screening : Another research effort focused on synthesizing nitroaniline derivatives and assessing their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for further development in antibiotic therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methoxyethyl)-2-nitroaniline, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling nitroaniline derivatives with methoxyethyl groups via nucleophilic substitution or reductive amination. For example, adjusting reaction pH to ~6 during synthesis can minimize side reactions, as demonstrated in analogous nitroaniline syntheses . Solvent selection (e.g., 1,2-dichloroethane) improves yield by enhancing intermediate solubility. Post-reaction purification via vacuum distillation or recrystallization ensures >95% purity .

- Optimization : Monitor reaction progress using TLC or HPLC. Optimize temperature (typically 60-80°C) and stoichiometry of the methoxyethylating agent to reduce byproducts.

Q. What analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm the methoxyethyl group’s integration (e.g., δ ~3.3 ppm for OCH and δ ~3.5 ppm for NCH) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 211.08 for CHNO) with <2 ppm error .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture, as nitro groups are hygroscopic .

- Handling : Use inert atmospheres (N/Ar) during synthesis. Conduct thermal stability tests via DSC to identify decomposition thresholds (>140°C) .

Advanced Research Questions

Q. How does the electronic nature of the methoxyethyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insight : The methoxyethyl group’s electron-donating oxygen enhances the aromatic ring’s electron density, directing electrophiles to the para position relative to the nitro group. This contrasts with unsubstituted nitroanilines, where the nitro group is meta-directing .

- Experimental Design : Compare reaction rates with analogs (e.g., N-ethyl-2-nitroaniline) using kinetic studies. Monitor substituent effects via Hammett plots or DFT calculations .

Q. What computational methods can predict the solubility and stability of this compound under varying environmental conditions?

- Approaches :

- COSMO-RS Simulations : Predict solubility in solvents like acetonitrile or dichloromethane .

- Molecular Dynamics (MD) : Model interactions with water to assess hydrolytic stability. For example, simulate bond dissociation energies of the methoxyethyl-N linkage .

- Validation : Cross-reference computational results with experimental solubility tests (e.g., shake-flask method) and accelerated stability studies .

Q. What strategies can resolve contradictions in spectroscopic data when synthesizing novel analogs of this compound?

- Data Reconciliation :

- Multi-Technique Analysis : Combine NMR, IR, and X-ray crystallography to resolve ambiguities in substituent positioning. For example, NOESY correlations can confirm spatial proximity of methoxyethyl and nitro groups .

- Isotopic Labeling : Use N-labeled nitro groups to track electronic effects in N NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.